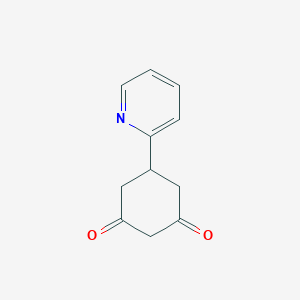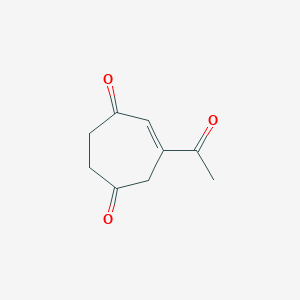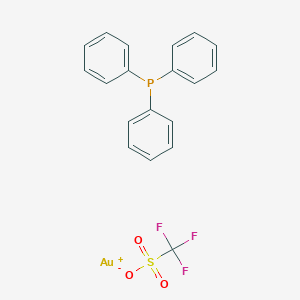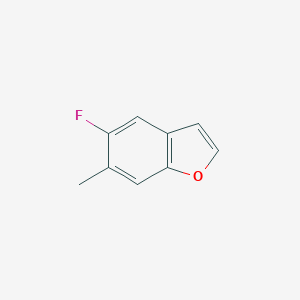
5-Fluoro-6-methylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methylbenzofuran (5F-6MBF) is a chemical compound that has recently gained attention in the field of scientific research. This compound belongs to the class of benzofuran derivatives and has a molecular formula of C9H7FO. 5F-6MBF is a synthetic compound that has been developed for its potential use in various fields of science, including medicinal chemistry and neuroscience.
Mechanism Of Action
The mechanism of action of 5-Fluoro-6-methylbenzofuran is not fully understood. However, studies have shown that it acts as a potent inhibitor of tubulin polymerization, which is a process that is essential for the formation of microtubules. Microtubules are important structures that play a critical role in cell division, cell migration, and intracellular transport. By inhibiting tubulin polymerization, 5-Fluoro-6-methylbenzofuran disrupts these processes, leading to cell death.
Biochemical And Physiological Effects
5-Fluoro-6-methylbenzofuran has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway, which is a process of programmed cell death. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In neuronal cells, it activates the 5-HT1A receptor, leading to an increase in serotonin levels and a decrease in anxiety and depression.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Fluoro-6-methylbenzofuran in lab experiments include its potent anticancer and neuroprotective properties. It is also a synthetic compound, which means that it can be easily synthesized in large quantities. However, the limitations of using 5-Fluoro-6-methylbenzofuran include its potential toxicity and lack of specificity. It may also have off-target effects, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the study of 5-Fluoro-6-methylbenzofuran. In medicinal chemistry, it can be further optimized to improve its potency and specificity. It can also be studied for its potential use in combination therapy with other anticancer agents. In neuroscience, it can be studied for its potential use in the treatment of anxiety and depression. It can also be investigated for its potential use in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 5-Fluoro-6-methylbenzofuran is a synthetic compound that has gained attention in the field of scientific research. It has been extensively studied for its potential use in medicinal chemistry and neuroscience. It exhibits potent anticancer and neuroprotective properties and has been shown to activate the 5-HT1A receptor. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of 5-Fluoro-6-methylbenzofuran is a complex process that involves several steps. The first step involves the preparation of 5-fluoro-2-nitrophenol, which is then converted into 5-fluoro-2-aminophenol. This intermediate compound is then reacted with 3-methyl-2-butanone to produce 5-Fluoro-6-methylbenzofuran. The final product is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
5-Fluoro-6-methylbenzofuran has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, it has been investigated for its anticancer properties. Studies have shown that 5-Fluoro-6-methylbenzofuran exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
In neuroscience, 5-Fluoro-6-methylbenzofuran has been studied for its potential use as a serotonin receptor agonist. It has been shown to bind to the 5-HT1A receptor with high affinity, which is a receptor that is involved in the regulation of mood, anxiety, and depression. Studies have also shown that 5-Fluoro-6-methylbenzofuran exhibits anxiolytic and antidepressant-like effects in animal models.
properties
CAS RN |
199391-67-8 |
|---|---|
Product Name |
5-Fluoro-6-methylbenzofuran |
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
5-fluoro-6-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7FO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |
InChI Key |
WAPSWMZESKFQTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CO2)C=C1F |
Canonical SMILES |
CC1=CC2=C(C=CO2)C=C1F |
synonyms |
Benzofuran, 5-fluoro-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



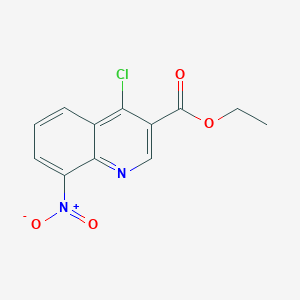
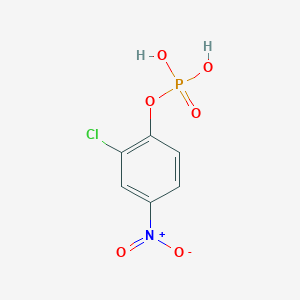
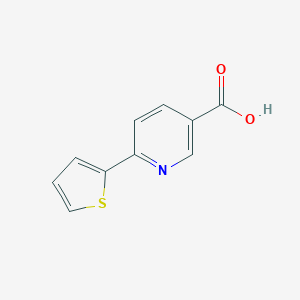
![Pyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B179908.png)
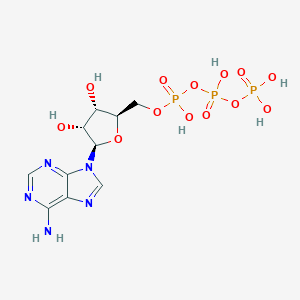
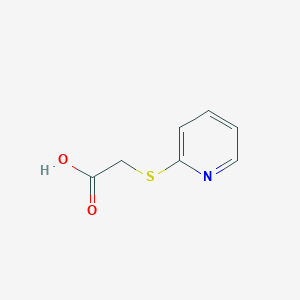
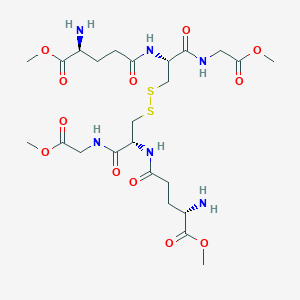
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
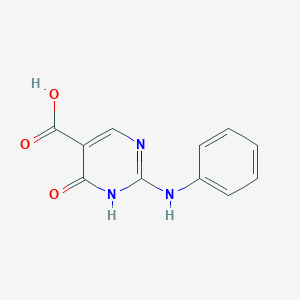
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)

